molecular formula C21H23N3O3 B7168002 N-(3-carbamoyl-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-(3-carbamoyl-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7168002
M. Wt: 365.4 g/mol
InChI Key: OMROWFMJRXNTKI-UHFFFAOYSA-N
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Description

  • The phenylacetyl group can be introduced via acylation reactions using reagents like phenylacetyl chloride in the presence of a base such as triethylamine.
  • Solvents like dichloromethane or tetrahydrofuran are commonly used.
  • Attachment of the Carbamoyl Group:

    • The carbamoyl group is typically introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.
    • Mild conditions are preferred to avoid decomposition of sensitive intermediates.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

      Scaling up reactions: with careful control of temperature, pressure, and reaction time.

      Purification techniques: such as recrystallization, chromatography, or distillation to isolate the desired product.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Reduction of the amide or carbamoyl groups can be achieved using reducing agents such as lithium aluminum hydride.

      Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in aqueous or acidic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

    Major Products:

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of primary amines or alcohols.

      Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.

    Properties

    IUPAC Name

    N-(3-carbamoyl-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H23N3O3/c1-14-9-10-16(13-17(14)20(22)26)23-21(27)18-8-5-11-24(18)19(25)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,18H,5,8,11-12H2,1H3,(H2,22,26)(H,23,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OMROWFMJRXNTKI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3)C(=O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H23N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    365.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoyl-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    • Formation of the Pyrrolidine Ring:

      • Starting with a suitable precursor, such as a substituted pyrrolidine, the ring is constructed through cyclization reactions.
      • Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.

    Scientific Research Applications

      Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and possible interactions with biological targets.

      Pharmacology: Studied for its effects on various biological pathways, including enzyme inhibition or receptor modulation.

      Chemical Biology: Used as a probe to study biochemical processes and molecular interactions.

      Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

    Mechanism of Action

    The mechanism by which N-(3-carbamoyl-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets:

      Molecular Targets: Enzymes, receptors, or other proteins that play a role in biological processes.

      Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to changes in cellular functions.

    Comparison with Similar Compounds

    • N-(3-carbamoylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
    • N-(4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
    • N-(3-carbamoyl-4-methylphenyl)-1-(acetyl)pyrrolidine-2-carboxamide

    Comparison:

    • Structural Differences: Variations in the position and type of substituents on the aromatic ring or the pyrrolidine ring.
    • Chemical Properties: Differences in reactivity, solubility, and stability due to structural changes.
    • Biological Activity: Unique interactions with biological targets, leading to different pharmacological profiles.

    N-(3-carbamoyl-4-methylphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to its analogs.

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